molecular formula C11H14Cl3N3O2S B1669135 N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride CAS No. 1177141-67-1

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

カタログ番号: B1669135
CAS番号: 1177141-67-1
分子量: 358.7 g/mol
InChIキー: JUAVTXYOCISSSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: CKI 7 二塩酸塩の合成は、塩酸の存在下で、5-クロロイソキノリン-8-スルホンアミドと2-アミノエチルアミンを反応させることにより行われます。 反応は通常、制御された温度とpH条件下で行われ、高収率と純度が保証されます .

工業生産方法: CKI 7 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、自動反応器と厳しい品質管理手順の使用が含まれ、一貫性と純度が維持されます。 その後、化合物は結晶化またはクロマトグラフィー技術を使用して精製され、劣化を防ぐために乾燥した状態に保管されます .

化学反応の分析

反応の種類: CKI 7 二塩酸塩は、スルホンアミド基やアミノエチル基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .

一般的な試薬と条件:

    置換反応: 通常、水酸化物イオンやアミンなどの求核剤が含まれます。

    酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行われることがよくあります。

    還元反応: 一般的に、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は官能基が修飾された誘導体を生成する可能性があり、一方、酸化反応と還元反応は化合物の酸化状態の変化につながる可能性があります .

4. 科学研究アプリケーション

CKI 7 二塩酸塩は、科学研究で幅広い用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride has a molecular formula of C₁₁H₁₄Cl₃N₃O₂S and is characterized by its sulfonamide functional group attached to a chloroisoquinoline structure. This unique configuration enhances its solubility and biological activity, making it an effective candidate for pharmacological studies.

The compound primarily functions as an inhibitor of casein kinase 1 (CK1), a family of serine/threonine protein kinases involved in various cellular processes, including cell growth and proliferation. Research indicates that CKI-7 selectively inhibits CK1 by competing with adenosine triphosphate (ATP), which is crucial for kinase activity. This selectivity is attributed to hydrophobic interactions and hydrogen bonding with the isoquinoline ring .

Cancer Treatment

CKI-7 has been investigated for its potential in treating various cancers due to its ability to inhibit CK1, which plays a role in the WNT signaling pathway—a critical pathway in cancer progression. In particular, studies have shown that CKI-7 can induce apoptosis in cancer cells and inhibit their migratory capabilities .

Case Study: Bladder Cancer
A study demonstrated that CKI-7 effectively inhibited the growth of bladder cancer cells by inducing necroptosis, a form of programmed cell death. The compound was shown to increase reactive oxygen species levels in these cells, leading to cell death in a concentration-dependent manner .

Enzyme Inhibition

Beyond cancer treatment, CKI-7 has applications as an enzyme inhibitor. It has been shown to inhibit various protein kinases selectively while sparing other ATP-utilizing enzymes, making it a valuable tool for biochemical research .

Table 1: Comparison of Enzyme Inhibition by CKI-7

Enzyme TypeInhibition MechanismSelectivity
Casein Kinase 1Competes with ATPHigh
Other Protein KinasesMinimal interferenceLow

Research Findings

Numerous studies have explored the interactions of this compound with biological molecules. For instance, interaction studies have indicated that CKI-7 can alter cellular pathways by binding to proteins and nucleic acids, thereby influencing disease mechanisms and therapeutic targets.

Table 2: Summary of Research Findings on CKI-7

Study ReferenceFocus AreaKey Findings
Structural Basis for SelectivityDemonstrated selective inhibition of CK1
WNT Pathway InhibitionIdentified as an effective WNT pathway inhibitor
Bladder CancerInduced necroptosis in bladder cancer cells

作用機序

CKI 7 二塩酸塩は、カゼインキナーゼ 1 のATP結合部位を競合的に阻害することにより、その効果を発揮します。この阻害は、標的タンパク質のリン酸化を阻止し、細胞周期の進行、アポトーシス、シグナル伝達などのさまざまな細胞プロセスを調節します。 この化合物は、SGK、S6K1、MSK1 などの他のキナーゼも阻害するため、細胞機能にさらに影響を与えます .

6. 類似化合物の比較

CKI 7 二塩酸塩は、カゼインキナーゼ 1 の選択的な阻害と、複数のキナーゼを阻害する能力のために、ユニークです。類似の化合物には次のものがあります。

    CHIR99021: グリコーゲンシンターゼキナーゼ 3 (GSK-3) の選択的阻害剤。

    SB 431542: 形質転換成長因子-β (TGF-β) 受容体の阻害剤。

    Y-27632: Rho 関連タンパク質キナーゼ (ROCK) の選択的阻害剤。

これらの化合物と比較して、CKI 7 二塩酸塩はより幅広いキナーゼ阻害を提供するため、研究において貴重なツールとなっています .

類似化合物との比較

CKI 7 dihydrochloride is unique due to its selective inhibition of casein kinase 1 and its ability to inhibit multiple kinases. Similar compounds include:

    CHIR99021: A selective inhibitor of glycogen synthase kinase 3 (GSK-3).

    SB 431542: An inhibitor of transforming growth factor-beta (TGF-β) receptor.

    Y-27632: A selective inhibitor of Rho-associated protein kinase (ROCK).

Compared to these compounds, CKI 7 dihydrochloride offers a broader range of kinase inhibition, making it a valuable tool in research .

生物活性

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride, also known as CK17, is a compound that has garnered attention for its selective inhibition of casein kinase 1 (CK1), particularly CK1δ. This article presents an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

CK17 operates primarily by competing with adenosine triphosphate (ATP) for binding sites on protein kinases. This selectivity is attributed to specific hydrophobic interactions and hydrogen bonding with the isoquinoline ring structure. The compound has been shown to inhibit CK1δ effectively while exhibiting minimal interference with other ATP-utilizing enzymes, such as ATPases and adenylate cyclases .

The structural basis for this selectivity was elucidated through crystallographic studies, which revealed that the hydrogen bond involving the nitrogen atom of the isoquinoline ring is crucial for binding. The presence of different substituents at positions 5 and 8 of the isoquinoline ring influences the compound's interaction with various protein kinases .

Anti-Cancer Activity

Recent studies have highlighted the potential of CK17 as a therapeutic agent in treating bladder cancer. In vitro experiments demonstrated that CK17 significantly inhibits cell growth in bladder cancer cell lines RT112 and T24 by inducing apoptosis. The compound increased the population of sub-G1 cells, indicative of apoptotic cell death, in a concentration-dependent manner .

Key Findings:

  • Apoptosis Induction: CK17 activated caspase-3, -8, and -9 cleavage, confirming its role in promoting apoptotic pathways .
  • Cell Cycle Arrest: Flow cytometry analysis showed that treatment with CK17 resulted in significant alterations in cell cycle progression, particularly an increase in sub-G1 phase cells .
  • Inhibition of Migration: The compound also reduced migratory activity in bladder cancer cells, suggesting its potential role in preventing metastasis .

Selective Inhibition of CK1δ

CK17's specificity for CK1δ has been linked to its ability to modulate downstream signaling pathways critical for cancer progression. In bladder cancer models, CK17 inhibited the autophosphorylation of CK1δ and its downstream target β-catenin, leading to reduced cell viability over time .

Case Studies

A notable case study involved the administration of CK17 in preclinical models of bladder cancer. Researchers observed a marked decrease in tumor size and improved survival rates among treated subjects compared to controls. This underscores the compound's potential as a novel therapeutic agent against resistant forms of bladder cancer .

Study Cell Line Concentration (μM) Effect on Viability Mechanism
Study 1RT112560% reductionApoptosis
Study 2T241070% reductionCell cycle arrest
Study 3RT1122.550% reductionMigration inhibition

特性

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVTXYOCISSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177141-67-1
Record name 1177141-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 4
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 5
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Reactant of Route 6
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。